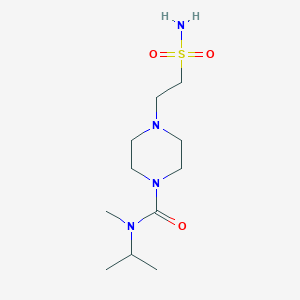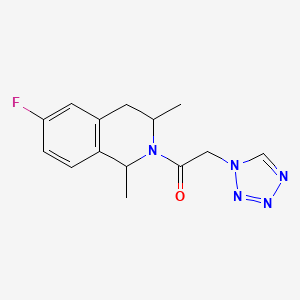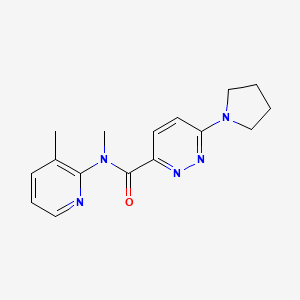![molecular formula C19H22N2O2 B7124140 N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7124140.png)
N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, an ethyl chain, and a dihydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxyphenylacetic acid with 1-methyl-3,4-dihydroisoquinoline-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives or other reduced forms.
Substitution: The ethyl chain or the hydroxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The compound may also affect cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoquinoline core and have been studied for their medicinal properties.
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities.
Uniqueness
N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-18-8-3-2-6-16(18)10-12-21(14)19(23)20-11-9-15-5-4-7-17(22)13-15/h2-8,13-14,22H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQKCPRBTWWYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C(=O)NCCC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2,6-Difluorophenyl)ethyl]-5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole](/img/structure/B7124061.png)


![2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane](/img/structure/B7124089.png)
![5-[[Methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]thiophene-3-carboxamide](/img/structure/B7124091.png)
![3-methyl-5-[(2R)-2-(methylsulfonylmethyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B7124095.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B7124099.png)

![1-(2,4-dimethylpyrimidin-5-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7124120.png)
![4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7124127.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline](/img/structure/B7124136.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-methylcyclohexyl)urea](/img/structure/B7124144.png)

![5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B7124160.png)
